N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is a chemical compound with the molecular formula C5H9NO3S It is characterized by the presence of a sulfone group and a formamide group attached to a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide typically involves the oxidation of tetrahydrothiophene followed by formylation. One common method includes:
Oxidation: Tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form 1,1-dioxidotetrahydrothiophene.
Formylation: The oxidized product is then reacted with formamide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the formamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted formamides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide involves its interaction with molecular targets such as G protein-gated inwardly-rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, leading to changes in cellular ion flux and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar sulfone-based head group and are also GIRK channel activators.
Tetrahydrothiophene derivatives: Other derivatives of tetrahydrothiophene with varying substituents.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is unique due to its specific combination of a sulfone group and a formamide group, which imparts distinct chemical and biological properties. Its ability to selectively activate GIRK channels sets it apart from other similar compounds.
Properties
CAS No. |
54871-17-9 |
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Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)formamide |
InChI |
InChI=1S/C5H9NO3S/c7-4-6-5-1-2-10(8,9)3-5/h4-5H,1-3H2,(H,6,7) |
InChI Key |
QZDVRJFYQSCEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC=O |
Origin of Product |
United States |
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